N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Descripción
This compound features a piperidine core substituted at the 3-position with a cyclopropanesulfonamide group and at the 1-position with a methyl-linked 4-methyl-4H-1,2,4-triazole moiety.
Propiedades
IUPAC Name |
N-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-16-9-13-14-12(16)8-17-6-2-3-10(7-17)15-20(18,19)11-4-5-11/h9-11,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLLSFRFWRGMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine moiety with a triazole ring, which has been associated with various pharmacological effects, including anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide group linked to a piperidine and a 4-methyl-4H-1,2,4-triazole moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions due to the presence of the sulfonamide and triazole functionalities.
Anticancer Activity
Research has shown that triazole derivatives exhibit notable anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. A study evaluating 1,2,3-triazole derivatives found significant antiproliferative effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antibacterial Activity
Compounds containing the triazole moiety have also been assessed for antibacterial properties. Triazoles are known to disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism. The biological evaluation of similar compounds indicated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The sulfonamide functionality is well-known for its enzyme inhibition properties. Specifically, compounds like N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide may act as inhibitors of acetylcholinesterase (AChE) and urease enzymes. For example, studies have reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against these enzymes . This suggests potential applications in treating conditions like Alzheimer’s disease and managing urea levels in patients with renal impairment.
Study 1: Anticancer Evaluation
In a study focusing on the synthesis of triazole derivatives, several compounds were tested for their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited IC50 values below 10 µM against multiple cancer cell lines, highlighting their potential as lead compounds for further development .
Study 2: Antibacterial Screening
Another investigation assessed the antibacterial efficacy of a series of triazole-sulfonamide hybrids. The results showed that these compounds displayed significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific strain tested .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Sulfonamide Motifs
Compound AB4 (from ):
- Structure: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide.
- Comparison : Shares the 4-methyl-4H-1,2,4-triazole group but replaces the piperidine-cyclopropanesulfonamide with a benzamide-thiazole scaffold.
Enamine Building Block EN300-19736 (from ):
- Structure : N-{2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide.
- Comparison : Retains the 4-methyltriazole and sulfonamide groups but lacks the piperidine and cyclopropane moieties. The vinyl sulfonamide may enhance electrophilic reactivity, useful in covalent inhibitor design .
Piperidine-Linked Triazole Derivatives
Patent Compound from :
- Structure : N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide.
- Comparison : Replaces the piperidine with a cyclobutyl group and incorporates a fused triazolopyrazine system. The cyclopropanesulfonamide is retained, suggesting shared target engagement (e.g., kinase inhibition) but with altered pharmacokinetics due to the bicyclic heterocycle .
Triazole-Based Propanamides (from ):
- Structures :
- 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide.
- Derivatives with nitro or chloro substituents on the aryl ring.
- Comparison : Utilize the 4-methyltriazole core but lack sulfonamide or piperidine groups. These compounds exhibit strong NLO properties due to electron-withdrawing substituents, diverging from the target compound’s likely biological focus .
Pharmacological Comparators
Stress-Treatment Compound (from ):
- Structure : 4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine.
- Comparison : Shares the 4-methyltriazole group but incorporates an isoxazole-ethoxy side chain. Patented for stress-related disorders, highlighting the versatility of triazole scaffolds in CNS-targeted therapies .
Data Table: Key Structural and Functional Comparisons
Research Findings and Divergences
- Similarity in Pharmacophores : Compounds like AB4 and the Enamine building block share the 4-methyltriazole-sulfonamide motif, critical for binding to targets such as ATP pockets or sulfonamide-sensitive enzymes .
- Role of Cyclopropane : The cyclopropanesulfonamide in the target compound and the patent analogue () may enhance metabolic stability and target affinity compared to simpler sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
